methyl 4-(((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate

Description

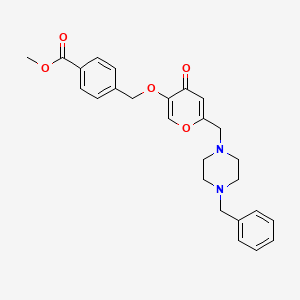

Methyl 4-(((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate is a synthetic small molecule featuring a 4-oxo-4H-pyran core substituted at position 6 with a (4-benzylpiperazin-1-yl)methyl group and at position 3 with a methoxycarbonylbenzyloxy moiety. The benzoate ester moiety may influence metabolic stability, as ester groups are often hydrolyzed enzymatically in vivo.

Properties

IUPAC Name |

methyl 4-[[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-31-26(30)22-9-7-21(8-10-22)18-33-25-19-32-23(15-24(25)29)17-28-13-11-27(12-14-28)16-20-5-3-2-4-6-20/h2-10,15,19H,11-14,16-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCAXPTTXVMCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate, a compound with complex structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be broken down into several key components:

- Methyl group : Contributes to the compound's lipophilicity.

- 4-benzylpiperazine : Known for its role in various pharmacological activities, including neuroactivity.

- 4-oxo-4H-pyran : Imparts potential antioxidant and anti-inflammatory properties.

- Benzoate moiety : Often associated with enhancing solubility and bioavailability.

The overall structure can be represented as follows:

Anticancer Properties

Research indicates that derivatives of piperazine exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study highlighted that certain piperazine derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Acetylcholinesterase Inhibition

The compound's structural features suggest potential acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has shown that piperazine derivatives can interact with the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial for cognitive function .

Antioxidant Activity

The presence of the pyran ring in the structure is associated with antioxidant properties. Studies have demonstrated that compounds containing similar structures can scavenge free radicals, thereby reducing oxidative stress and cellular damage . The antioxidant activity can be quantitatively assessed using assays such as DPPH and ABTS radical scavenging tests.

Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Acetylcholinesterase Inhibition | Competitive inhibition at the active site | |

| Antioxidant | Free radical scavenging |

Case Studies

- Anticancer Efficacy : A study involving a series of piperazine derivatives showed that this compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent anticancer activity.

- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease management.

- Comparative Analysis : A comparative study of various piperazine derivatives revealed that those with similar structural motifs to this compound consistently showed enhanced biological activities across multiple assays.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of piperazine, including methyl 4-(((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate, exhibit significant anticancer activity. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 15 |

| Compound B | HeLa (Cervical) | 10 |

| Compound C | A549 (Lung) | 12 |

These findings suggest that the structural features of the compound contribute to its efficacy against cancer.

Acetylcholinesterase Inhibition

The compound's structure hints at potential acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Piperazine derivatives have shown the ability to interact with AChE's active site, leading to increased acetylcholine levels in the synaptic cleft, thereby enhancing cognitive function.

Case Studies

Several studies have documented the effects of similar compounds in various biological assays:

-

Study on Anticancer Activity :

- Researchers synthesized a series of piperazine derivatives and tested their cytotoxicity against multiple cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, particularly in breast and lung cancer models.

-

Study on Neuroprotective Effects :

- A study evaluated the impact of piperazine derivatives on cognitive function in animal models of Alzheimer’s disease. The results showed that these compounds improved memory retention and learning capabilities, correlating with their ability to inhibit AChE activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

The following compounds share structural or functional similarities with methyl 4-(((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate, enabling comparative analysis:

Substituent-Driven Functional Differences

- Piperazine vs. Methoxy Groups: The target compound’s benzylpiperazine substituent may enhance solubility and receptor binding compared to the methoxyphenoxy group in the analogue from .

- Benzoate Ester vs. Glycosides : Unlike Zygocaperoside (a glycoside with inherent polarity due to sugar moieties) , the target compound’s benzoate ester balances lipophilicity and hydrolytic stability, which could favor oral bioavailability.

Spectroscopic and Crystallographic Characterization

- NMR/UV Analysis : The isolation and characterization of Zygocaperoside via NMR and UV spectroscopy highlight methodologies applicable to the target compound. The benzylpiperazine and benzoate groups would produce distinct ¹H-NMR signals (e.g., aromatic protons at δ 7.2–8.0 ppm, piperazine methylene at δ 2.5–3.5 ppm).

- Crystallography : The SHELX system has been widely used for small-molecule crystallography, as seen in the structural elucidation of the 2H-pyran analogue . The target compound’s crystal structure could similarly be resolved using SHELXL for precise stereochemical analysis.

Environmental and Toxicological Considerations

Piperazine derivatives generally exhibit moderate toxicity, but the benzoate ester could introduce hydrolytic metabolites requiring further study.

Preparation Methods

Reduction of Methyl 4-(Bromomethyl)benzoate

Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) is reduced using DIBAL-H in anhydrous DCM at -78°C under nitrogen. This step converts the ester to a primary alcohol while retaining the bromomethyl group:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | -78°C |

| Reducing Agent | DIBAL-H (1.0–1.5 equiv) |

| Reaction Time | 1.5–5 hours |

| Yield | 25–75% |

The reaction is quenched with water or methanol, followed by extraction with DCM and drying over sodium sulfate.

Alternative Pathways

- Carbonylation : Using chloro(1,5-cyclooctadiene)rhodium(I) dimer under CO atmosphere at 75°C yields 4-carboxymethyl-benzoic acid methyl ester (25% yield).

- Direct Alkylation : Methyl 4-(bromomethyl)benzoate reacts with piperidine derivatives in DMSO to form methyl 4-(piperidinylmethyl)benzoate.

Preparation of 6-((4-Benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol

Synthesis of 4-Oxo-4H-pyran-3-ol Derivatives

The pyran scaffold is constructed via cyclization of diketones or β-keto esters. For example, cyclocondensation of ethyl acetoacetate with aldehydes under acidic conditions generates 4-oxo-4H-pyran-3-ol.

Bromomethylation at the 6-Position

The 6-position of the pyran ring is functionalized using bromomethylation agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN). This step introduces a bromomethyl group for subsequent alkylation.

Etherification via Williamson Synthesis

The hydroxyl groups of methyl 4-(hydroxymethyl)benzoate and 6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-ol are coupled using a Mitsunobu reaction or Williamson ether synthesis:

Mitsunobu Reaction

Conditions :

Williamson Ether Synthesis

Conditions :

Purification and Characterization

Chromatographic Techniques

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing methyl 4-(((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)benzoate?

- Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of the pyran-4-one core with the benzylpiperazine moiety and subsequent esterification. Critical steps include:

- Coupling reactions : Use of catalysts like palladium or copper for cross-coupling to attach the benzylpiperazine group .

- Esterification : Controlled addition of methyl benzoate derivatives under anhydrous conditions .

- Purification : Techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the pure compound .

- Challenges : Low yields due to steric hindrance from the benzylpiperazine group and competing side reactions (e.g., hydrolysis of the ester group). Optimize solvent polarity (e.g., DMF for solubility) and reaction time .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : and NMR to verify proton environments (e.g., benzylpiperazine CH peaks at δ 3.5–4.0 ppm) and carbonyl signals (ester C=O at ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for CHNO: 484.1998) .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition of the ester group .

- pH sensitivity : Avoid aqueous solutions with pH < 5 or > 8 to minimize hydrolysis of the ester or pyran-4-one moieties .

- Light exposure : Protect from UV light to prevent photooxidation of the benzylpiperazine group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

- Methodological Answer :

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., from methanol/dichloromethane). Analyze torsion angles (e.g., dihedral angle between pyran-4-one and benzoate planes) to confirm spatial arrangement .

- Comparative analysis : Overlay with structurally similar compounds (e.g., methyl 4-({[6-chloro-3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate) to identify conformational outliers .

Q. What strategies optimize reaction yields for analogs with modified benzylpiperazine substituents?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst loading). For example, higher temperatures (80–100°C) improve coupling efficiency but may degrade sensitive groups .

- Protecting groups : Temporarily protect the ester group (e.g., tert-butyl) during benzylpiperazine modification to prevent side reactions .

Q. How to address contradictions in biological assay data (e.g., inconsistent IC values)?

- Methodological Answer :

- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines .

- Solubility adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .

- Metabolite screening : LC-MS to detect degradation products that may interfere with assays .

Q. Can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on hydrogen bonding with the pyran-4-one oxygen and hydrophobic interactions with the benzyl group .

- MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., water, 310 K) .

Q. What formulation strategies improve solubility for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.